molecular formula C18H15N3O3 B12045723 4-hydroxy-N-(5-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-N-(5-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12045723
M. Wt: 321.3 g/mol
InChI Key: VZHXYDWDWWJOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrroloquinoline core, and various functional groups such as hydroxyl, methyl, and carboxamide. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-5-methylpyridine with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to form the pyrroloquinoline core. Subsequent functionalization steps, including hydroxylation and carboxamidation, are carried out to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 7-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
  • 4-HYDROXY-2-METHYL-N-2-PYRIDINYL-2H-1,2,-BENZOTHIAZINE-3-CARBOXAMIDE 1,1-DIOXIDE

Uniqueness

6-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its pyrroloquinoline core. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

9-hydroxy-N-(5-methylpyridin-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-10-5-6-13(19-9-10)20-17(23)14-16(22)12-4-2-3-11-7-8-21(15(11)12)18(14)24/h2-6,9,22H,7-8H2,1H3,(H,19,20,23)

InChI Key

VZHXYDWDWWJOPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

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